molecular formula C20H17NO2S2 B4824123 (4Z)-2-benzylsulfanyl-4-[(3-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-5-one

(4Z)-2-benzylsulfanyl-4-[(3-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-5-one

Cat. No.: B4824123
M. Wt: 367.5 g/mol
InChI Key: PUJHZHQVVBBMTM-AQTBWJFISA-N
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Description

(4Z)-2-benzylsulfanyl-4-[(3-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-5-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-benzylsulfanyl-4-[(3-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of a benzylsulfanyl thiazole derivative with a prop-2-enoxyphenyl aldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-benzylsulfanyl-4-[(3-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the prop-2-enoxyphenyl moiety can be reduced to form the corresponding saturated derivative.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., potassium carbonate) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce saturated derivatives of the original compound.

Scientific Research Applications

(4Z)-2-benzylsulfanyl-4-[(3-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4Z)-2-benzylsulfanyl-4-[(3-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzylsulfanyl-4-[(3-phenyl)methylidene]-1,3-thiazol-5-one
  • 2-benzylsulfanyl-4-[(3-methoxyphenyl)methylidene]-1,3-thiazol-5-one
  • 2-benzylsulfanyl-4-[(3-chlorophenyl)methylidene]-1,3-thiazol-5-one

Uniqueness

What sets (4Z)-2-benzylsulfanyl-4-[(3-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-5-one apart from similar compounds is its unique prop-2-enoxyphenyl moiety. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(4Z)-2-benzylsulfanyl-4-[(3-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S2/c1-2-11-23-17-10-6-9-16(12-17)13-18-19(22)25-20(21-18)24-14-15-7-4-3-5-8-15/h2-10,12-13H,1,11,14H2/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJHZHQVVBBMTM-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-2-benzylsulfanyl-4-[(3-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-5-one
Reactant of Route 2
(4Z)-2-benzylsulfanyl-4-[(3-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-5-one
Reactant of Route 3
(4Z)-2-benzylsulfanyl-4-[(3-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-5-one
Reactant of Route 4
(4Z)-2-benzylsulfanyl-4-[(3-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-5-one
Reactant of Route 5
(4Z)-2-benzylsulfanyl-4-[(3-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-5-one
Reactant of Route 6
Reactant of Route 6
(4Z)-2-benzylsulfanyl-4-[(3-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-5-one

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